methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate
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Overview
Description
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that features a furan ring, a nitro group, and a benzoate ester
Preparation Methods
The synthesis of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Chemical Reactions Analysis
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions for these reactions include hydrogen gas with a palladium catalyst for reduction, and methanol with sulfuric acid for esterification. Major products formed from these reactions include furanone derivatives, amino-substituted benzoates, and various amide or ester derivatives .
Scientific Research Applications
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and benzoate ester moieties also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate can be compared with similar compounds such as:
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-4-nitrobenzoate: The position of the nitro group can influence the compound’s properties and reactivity.
Methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-methylbenzoate: The presence of a methyl group instead of a nitro group can lead to different chemical and biological behaviors
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethylcarbamoyl)-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h2-7H,8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPCAEFXCCCBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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